
2-(2-Fluorophenyl)-2-(phenylamino)acetic acid
Vue d'ensemble
Description
2-(2-Fluorophenyl)-2-(phenylamino)acetic acid, or 2-FPA, is an organic compound with an interesting chemical structure and properties. It is a chiral amide that is used in many scientific applications, including synthesis, drug discovery, and analytical chemistry.
Applications De Recherche Scientifique
2-FPA has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including drugs, pesticides, and amino acids. 2-FPA is also used in drug discovery, as it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2. Additionally, 2-FPA is used in analytical chemistry to determine the structure of organic compounds.
Mécanisme D'action
2-FPA is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the metabolism of arachidonic acid, an essential fatty acid, to form prostaglandins and other inflammatory mediators. By inhibiting the activity of COX-2, 2-FPA can reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
2-FPA has been studied for its effects on the biochemical and physiological processes of the body. It has been found to reduce inflammation and pain, as well as to inhibit the growth of certain cancer cells. Additionally, 2-FPA has been found to reduce the risk of cardiovascular disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
2-FPA is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has a low toxicity level, making it safe to use in laboratory experiments. However, 2-FPA is not suitable for use in long-term experiments, as it has a relatively short shelf life.
Orientations Futures
There are many potential future directions for 2-FPA research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to develop new synthesis methods and to improve the stability of 2-FPA. Finally, 2-FPA could be further studied for its potential applications in drug discovery and analytical chemistry.
Propriétés
IUPAC Name |
2-anilino-2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-9-5-4-8-11(12)13(14(17)18)16-10-6-2-1-3-7-10/h1-9,13,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPNBZSGLDLKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-2-(phenylamino)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



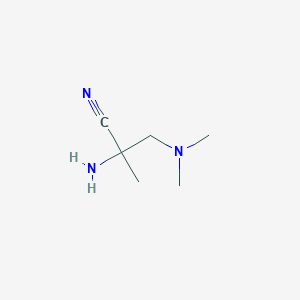

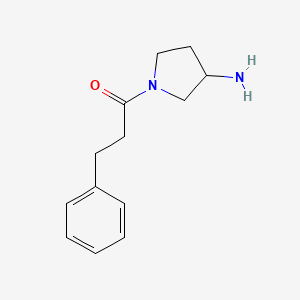



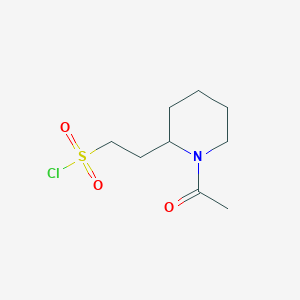
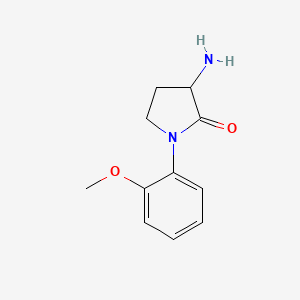
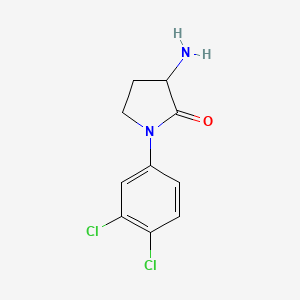
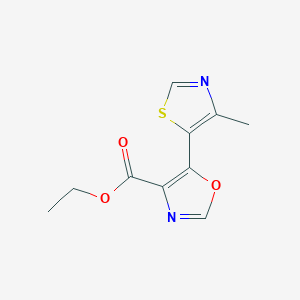


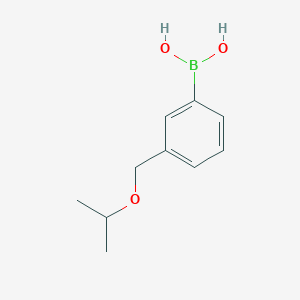
![Methyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1526866.png)